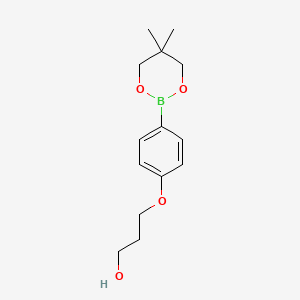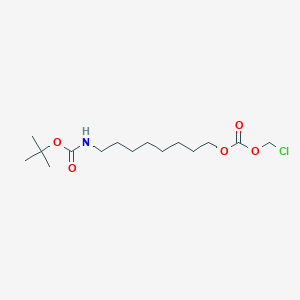
Carbonate de chlorométhyl 8-(tert-butoxycarbonylamino)-1-octyle
Vue d'ensemble
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can be selectively removed under acidic conditions .Molecular Structure Analysis
The molecular structure of compounds with a Boc group typically involves a carbamate structure (R-O-C(=O)-NR’R’‘) where one of the R’ groups is a tert-butyl group .Chemical Reactions Analysis
The Boc group is stable under most conditions but can be selectively removed under acidic conditions . This property is often exploited in multi-step organic synthesis where the Boc group is used to protect amine groups from reacting until the desired step .Applications De Recherche Scientifique
Synthèse de peptides
Le groupe tert-butyloxycarbonyle (Boc) est couramment utilisé comme groupe protecteur N α-amino dans la synthèse peptidique. Ceci est particulièrement avantageux pour la synthèse de peptides hydrophobes et de peptides contenant des groupes ester et thioester . Bien que le composé spécifique « Carbonate de chlorométhyl 8-(tert-butoxycarbonylamino)-1-octyle » n'ait pas été mentionné, sa composante tert-butyloxycarbonyle suggère une utilisation potentielle dans des applications similaires.
Liquides ioniques
Des liquides ioniques d'acides aminés (AAIL) avec une protection tert-butyloxycarbonyle ont été préparés pour étendre leur applicabilité en synthèse organique en raison de leurs multiples groupes réactifs . Bien que le « this compound » ne soit pas un AAIL, la présence de tert-butyloxycarbonyle pourrait impliquer une utilité dans la création de liquides ioniques spécialisés à des fins de recherche.
Orientations Futures
The use of Boc groups in organic synthesis continues to be a significant tool in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the addition and removal of Boc groups, as well as exploring new applications for Boc-protected compounds .
Propriétés
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



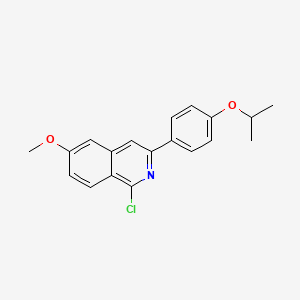
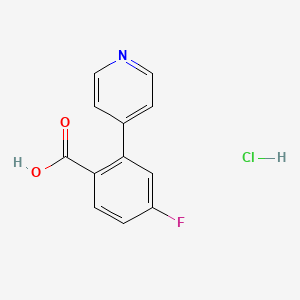

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)
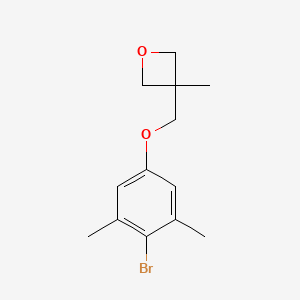
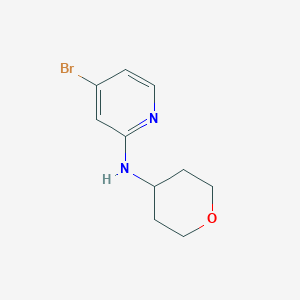
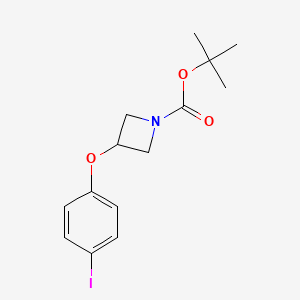
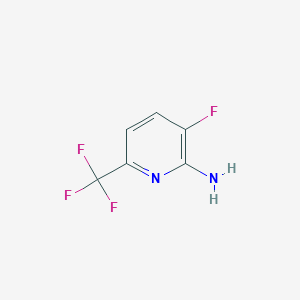
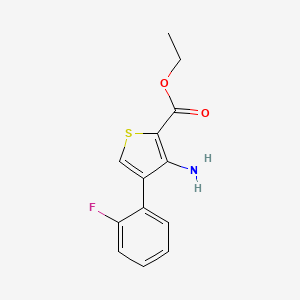
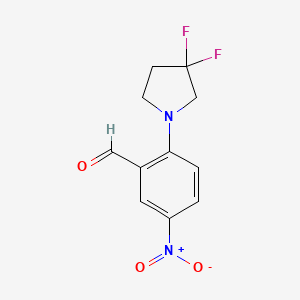

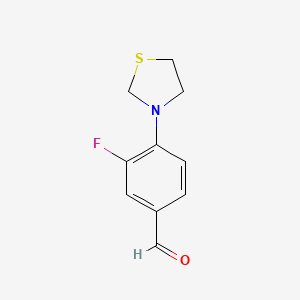
![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)
